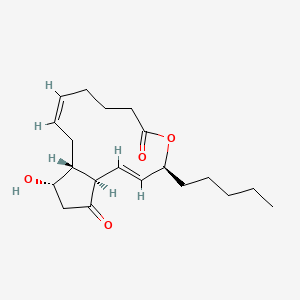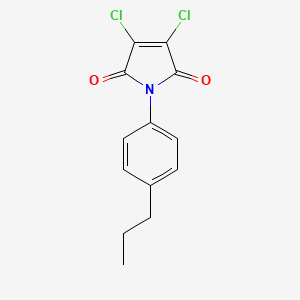
1,4-Dibutyl-2,5-diethyl-1,4-dihydropyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibutyl-2,5-diethyl-1,4-dihydropyrazine is an organic compound belonging to the class of dihydropyrazines This compound is characterized by its unique structure, which includes two butyl groups and two ethyl groups attached to a dihydropyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dibutyl-2,5-diethyl-1,4-dihydropyrazine can be achieved through several methods. One common approach involves the reaction of butylamine and ethylamine with a suitable diketone under controlled conditions. The reaction typically proceeds through a condensation mechanism, forming the dihydropyrazine ring. The reaction conditions, such as temperature, solvent, and catalysts, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like flow chemistry and green chemistry principles can be employed to enhance the sustainability and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibutyl-2,5-diethyl-1,4-dihydropyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated pyrazine compounds.
Substitution: The butyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in organic solvents like ethanol or tetrahydrofuran.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with catalysts such as Lewis acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
1,4-Dibutyl-2,5-diethyl-1,4-dihydropyrazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a precursor for biologically active compounds with potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: The compound’s unique chemical properties make it suitable for use in various industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-dibutyl-2,5-diethyl-1,4-dihydropyrazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in a biological setting, the compound may interact with cellular receptors or enzymes, influencing biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydropyridine: A well-known class of compounds with diverse pharmaceutical applications, including as calcium channel blockers.
1,2-Dihydropyridine: Another related class with distinct chemical properties and applications.
Pyrazine Derivatives: Compounds with similar core structures but different substituents, leading to varied properties and uses.
Uniqueness
1,4-Dibutyl-2,5-diethyl-1,4-dihydropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific characteristics can be leveraged for desired outcomes.
Properties
CAS No. |
62136-50-9 |
|---|---|
Molecular Formula |
C16H30N2 |
Molecular Weight |
250.42 g/mol |
IUPAC Name |
1,4-dibutyl-2,5-diethylpyrazine |
InChI |
InChI=1S/C16H30N2/c1-5-9-11-17-13-16(8-4)18(12-10-6-2)14-15(17)7-3/h13-14H,5-12H2,1-4H3 |
InChI Key |
HTROJDGLBBQMFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(N(C=C1CC)CCCC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-(4,4-Diethoxybutyl)-1-[1-(phenylsulfanyl)cyclopropyl]methanimine](/img/structure/B14538195.png)



![1-[(4-Chlorophenyl)methyl]-4-(2,5-dichlorobenzoyl)pyridin-1-ium chloride](/img/structure/B14538230.png)
![N~2~-[3-(Diethylamino)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14538244.png)



![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]bis(2-methoxybenzene)](/img/structure/B14538255.png)

![5,7,7-Trimethyl-10-oxabicyclo[7.2.1]dodeca-1(12),4-dien-11-one](/img/structure/B14538264.png)

